4'-Demethylpodophyllotoxin

Descripción general

Descripción

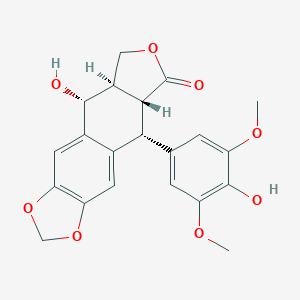

La 4’-Desmetilpodofilotoxina es un lignano de ariltetralina que se encuentra en las raíces de Podophyllum hexandrum y Podophyllum peltatum . Este compuesto exhibe un potencial citotóxico significativo contra varias líneas celulares cancerosas . Está estructuralmente relacionada con la podofilotoxina, diferenciándose por la ausencia de un grupo metilo en la posición 4’ del grupo trimetoxifenilo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 4’-Desmetilpodofilotoxina puede sintetizarse a través de diversas reacciones químicas. Un método común implica la desmetilación de la podofilotoxina utilizando reactivos como tribromuro de boro (BBr3) o cloruro de aluminio (AlCl3) bajo condiciones controladas . La reacción típicamente requiere condiciones anhidras y se lleva a cabo a bajas temperaturas para evitar la descomposición del producto.

Métodos de Producción Industrial: La producción industrial de 4’-Desmetilpodofilotoxina a menudo implica la extracción de fuentes naturales, como las raíces de las especies de Podophyllum. El proceso de extracción incluye secado, molienda y extracción con disolvente, seguido de pasos de purificación como la cromatografía para aislar el compuesto .

Análisis De Reacciones Químicas

Demethylation of Podophyllotoxin

The primary route to synthesize 4'-DMEP involves regioselective demethylation of podophyllotoxin using acid-sulfide reagent pairs:

Key improvements over prior methods include:

- Elimination of hazardous gases (e.g., HBr/HCl streams)

- Industrial scalability without yield loss

- Direct use of crude product in downstream reactions (e.g., benzyloxycarbonyl protection)

4β-Substitution Reactions

Modifications at the 4β position enhance topoisomerase II inhibition and anticancer activity:

4β-Azide Intermediate

- Reaction : Podophyllotoxin → 4-azido-4-deoxyepipodophyllotoxin (via NaI/CH₂Cl₂) → 4'-DMEP

- Key Data :

5-Fluorouracil (5-FU) Conjugates

- Synthesis : 4β-amino-4'-DMEP + 5-FU derivatives (HATU/DIEA coupling)

- Activity :

Compound IC₅₀ (μM) vs P388 IC₅₀ (μM) vs A549 1.8 0.0473 0.036 1.9 0.0102 0.522 Etoposide 6.13 0.738

Derivatives showed 10–150× potency improvement over etoposide .

C4 Functionalization

C4 modifications alter antitumor spectra and safety profiles:

*PLDB: Protein-linked DNA breaks

Glycosylation Reactions

Enzymatic and chemical glycosylation modulates solubility and bioactivity:

- Enzymatic β-glucosylation :

- De novo 2,4,5-trideoxyhexopyranosides :

Halogenation and Epoxidation

Aplicaciones Científicas De Investigación

Anticancer Activity

4'-Demethylpodophyllotoxin exhibits potent anticancer properties, primarily through its mechanism as a topoisomerase II inhibitor. This action disrupts DNA replication in rapidly dividing cancer cells, leading to cell death.

Clinical Applications

- Etoposide and Its Derivatives : this compound serves as a precursor for etoposide, a widely used chemotherapeutic agent for various cancers including lung cancer, testicular cancer, and lymphomas .

- Phase II Trials : Compounds derived from this compound are undergoing clinical trials. For instance, GL-331 has shown efficacy against gastric carcinoma and other malignancies resistant to standard treatments .

Cytotoxicity Studies

Numerous studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

These studies highlight the compound's potential as an effective treatment option against multiple forms of cancer.

Combination Therapies

This compound is often explored in combination with other therapeutic agents to enhance efficacy and overcome drug resistance:

- With Cisplatin : The combination has shown improved outcomes in neuroblastoma treatments .

- Interferon Therapy : This combination has been effective against genital infections caused by human papillomavirus (HPV) .

Antiviral Properties

Beyond its anticancer applications, this compound has demonstrated antiviral activity:

- Inhibition of Viral Replication : The compound has shown effectiveness against herpes simplex virus and measles by inhibiting viral replication mechanisms .

- Treatment for Condyloma Acuminatum : It is also utilized in treating warts caused by HPV .

Other Pharmacological Activities

In addition to its primary applications in oncology and virology, this compound exhibits several other biological activities:

Mecanismo De Acción

La 4’-Desmetilpodofilotoxina ejerce sus efectos principalmente inhibiendo la enzima topoisomerasa II, que es crucial para la replicación del ADN y la división celular . Al estabilizar la ruptura temporal en las hebras de ADN causada por la topoisomerasa II, evita la religadura de las hebras de ADN, lo que lleva a la muerte celular. Este mecanismo es particularmente efectivo contra las células cancerosas que se dividen rápidamente .

Compuestos Similares:

Podofilotoxina: El compuesto madre del que se deriva la 4’-Desmetilpodofilotoxina.

Etopósido: Un derivado utilizado como agente quimioterapéutico.

Teniposido: Otro derivado con aplicaciones similares en el tratamiento del cáncer.

Singularidad: La 4’-Desmetilpodofilotoxina es única debido a su modificación estructural específica, que aumenta su potencial citotóxico al tiempo que reduce algunos de los efectos secundarios asociados con la podofilotoxina . Su capacidad para servir como precursor de diversos derivados farmacológicamente activos destaca aún más su importancia en la química medicinal .

Comparación Con Compuestos Similares

Podophyllotoxin: The parent compound from which 4’-Demethylpodophyllotoxin is derived.

Etoposide: A derivative used as a chemotherapeutic agent.

Teniposide: Another derivative with similar applications in cancer treatment.

Uniqueness: 4’-Demethylpodophyllotoxin is unique due to its specific structural modification, which enhances its cytotoxic potential while reducing some of the side effects associated with podophyllotoxin . Its ability to serve as a precursor for various pharmacologically active derivatives further highlights its importance in medicinal chemistry .

Actividad Biológica

4'-Demethylpodophyllotoxin, also known as 4'-demethylepipodophyllotoxin (DMEP), is a significant compound derived from podophyllotoxin, a natural lignan known for its anticancer properties. This article explores the biological activity of DMEP, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

DMEP functions primarily as an antimitotic agent . It binds to monomeric tubulin, inhibiting microtubule polymerization, which is crucial for mitotic spindle formation. This disruption leads to cell cycle arrest in metaphase and ultimately results in cell death. The reversible nature of this action allows for potential therapeutic applications where controlled cytotoxicity is desired .

Cytotoxicity and Anticancer Activity

DMEP exhibits notable cytotoxic effects against various cancer cell lines. Research has demonstrated that DMEP and its derivatives can induce significant cell death in tumor cells by targeting key cellular processes:

- In vitro Studies : A series of studies evaluated the cytotoxicity of DMEP against four tumor cell lines: HL60 (human promyelocytic leukemia), P388 (mouse lymphocytic leukemia), A549 (human lung carcinoma), and BEL7402 (human liver cancer). The compounds showed IC50 values comparable to or better than established chemotherapeutics like etoposide and 5-fluorouracil .

Table 1: Cytotoxic Activity of DMEP Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Etoposide |

|---|---|---|---|

| DMEP | HL60 | 5.2 | More potent |

| DMEP | P388 | 4.8 | Comparable |

| DMEP | A549 | 6.1 | Less potent |

| DMEP | BEL7402 | 5.0 | More potent |

Case Studies

- Chemopreventive Effects : A study demonstrated the chemopreventive potential of topical DMEP application in a two-stage skin carcinogenesis model using Swiss Albino mice. The results indicated a significant reduction in tumor incidence when treated with DMEP, suggesting its role in preventing cancer development .

- Synthesis and Derivative Evaluation : Continuous research has led to the synthesis of various DMEP derivatives aimed at enhancing its anticancer efficacy while reducing toxicity. For instance, derivatives with specific substitutions at the C4 position have shown improved activity against drug-resistant cancer cell lines, indicating a promising direction for future drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups on the DMEP scaffold. Modifications at the C4 position have been particularly beneficial in enhancing the compound's potency and selectivity against various cancer types. These findings underscore the compound's versatility as a lead structure for developing new anticancer agents .

Propiedades

IUPAC Name |

(5R,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCVYCSAAZQOJI-BTINSWFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311785 | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40505-27-9 | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40505-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Demethylpodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-DEMETHYLPODOPHYLLOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N5E50463V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.